molecular formula C11H15NO B12218793 2-(Pyridin-2-yl)cyclohexanol

2-(Pyridin-2-yl)cyclohexanol

Cat. No.: B12218793
M. Wt: 177.24 g/mol
InChI Key: FXDOJMNHOBMMAH-UHFFFAOYSA-N
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Description

2-Pyridin-2-ylcyclohexanol is a heterocyclic compound that features a pyridine ring attached to a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridin-2-ylcyclohexanol typically involves the reaction of pyridine derivatives with cyclohexanone under specific conditions. One common method includes the use of a palladium catalyst under microwave irradiation, which facilitates the formation of the desired product in good yields .

Industrial Production Methods: Industrial production methods for 2-pyridin-2-ylcyclohexanol often involve large-scale reactions using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Mechanism of Action

The mechanism of action of 2-pyridin-2-ylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which are involved in fibrosis . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Pyridin-2-ylcyclohexanol is unique due to its combination of a pyridine ring and a cyclohexanol moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound in research and industry .

Properties

IUPAC Name

2-pyridin-2-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9,11,13H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDOJMNHOBMMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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